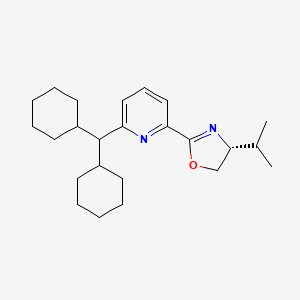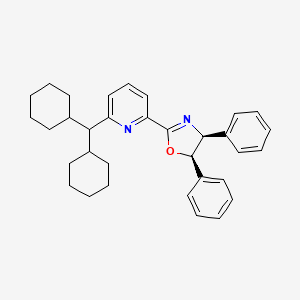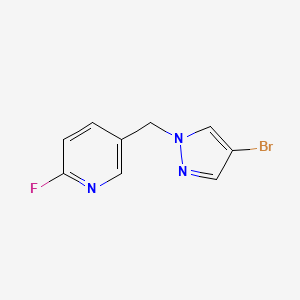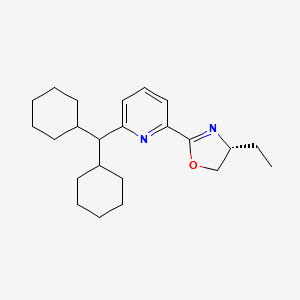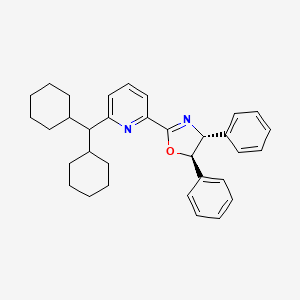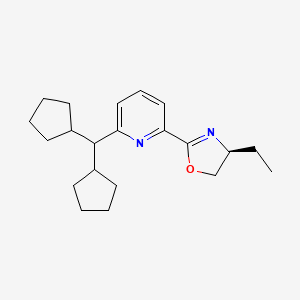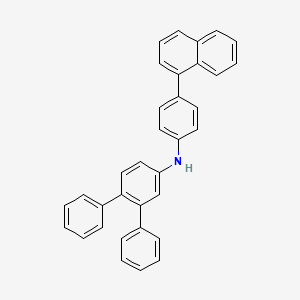
N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in various optoelectronic applications, including organic light-emitting diodes (OLEDs), organic solar cells, and organic thin-film transistors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthyl-Phenyl Intermediate: The initial step involves the formation of a naphthyl-phenyl intermediate through a Suzuki coupling reaction. This reaction is carried out using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent such as toluene or DMF.
Formation of the Diphenylaniline Intermediate: The next step involves the formation of the diphenylaniline intermediate through a Buchwald-Hartwig amination reaction. This reaction is carried out using a palladium catalyst, such as Pd2(dba)3, in the presence of a base like NaOtBu, and a solvent such as toluene or dioxane.
Final Coupling Reaction: The final step involves the coupling of the naphthyl-phenyl intermediate with the diphenylaniline intermediate through a palladium-catalyzed cross-coupling reaction. This reaction is carried out using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent such as toluene or DMF.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out to convert the compound into its corresponding amine derivatives. Common reducing agents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out to introduce various functional groups into the compound. Common reagents used in these reactions include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KOH).
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline has a wide range of scientific research applications, including:
Organic Electronics: This compound is widely used as a hole-transporting material in OLEDs, organic solar cells, and organic thin-film transistors due to its excellent charge transport properties.
Photovoltaics: It is used as a donor material in organic solar cells, where it helps in the efficient conversion of light into electrical energy.
Material Science: It is used in the development of new organic semiconductors and other advanced materials for various electronic applications.
Mechanism of Action
The mechanism of action of N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline primarily involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transport through the formation of π-π stacking interactions between the aromatic rings. This facilitates the movement of charge carriers (holes) through the material, enhancing the performance of devices such as OLEDs and organic solar cells .
Comparison with Similar Compounds
Similar Compounds
4,4′,4″-Tris(4-naphthalen-1-yl-phenyl)amine: This compound is also used as a hole-transporting material in organic electronics and has similar optoelectronic properties.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Known for its use in OLEDs and perovskite solar cells, this compound shares similar electronic properties with N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between rigidity and flexibility. This balance enhances its charge transport properties and makes it an ideal candidate for use in various optoelectronic applications.
Properties
IUPAC Name |
N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25N/c1-3-10-25(11-4-1)33-23-22-30(24-34(33)27-12-5-2-6-13-27)35-29-20-18-28(19-21-29)32-17-9-15-26-14-7-8-16-31(26)32/h1-24,35H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVOHVKNYBHUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
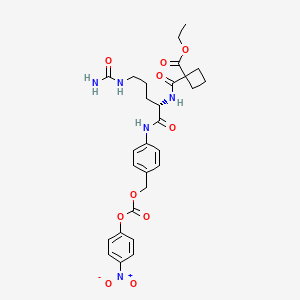
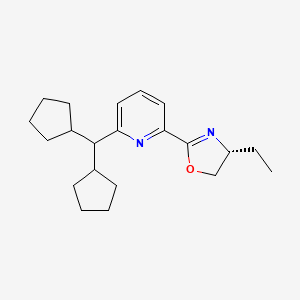
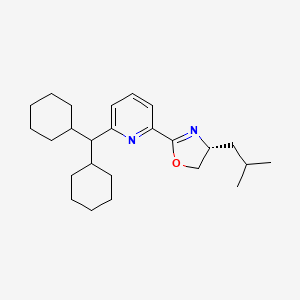
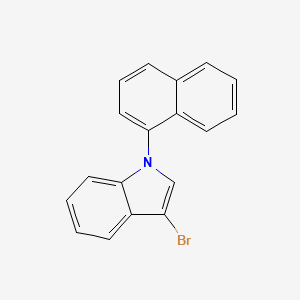
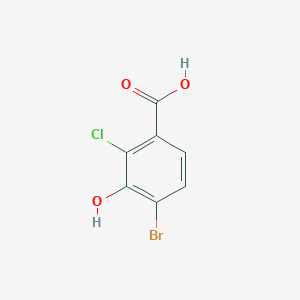
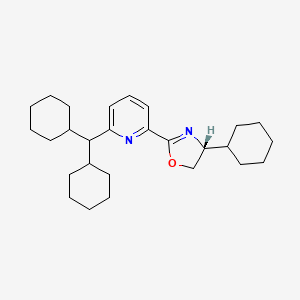
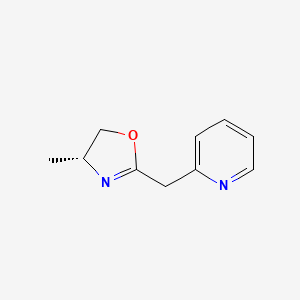
![(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243219.png)
